
D-Fructose-2,5-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-2,5-13C2 is a fructose molecule labeled with two 13-carbon isotopes. This compound has the chemical formula C6H12O6 and a molar mass of 180.15588 g/mol . It is a colorless crystal that is soluble in water and is widely used in biochemical research to study metabolic pathways by tracking the transformation of the labeled carbon atoms .
Méthodes De Préparation
This can be achieved by selective synthesis of 13C labels . One method involves the use of ionic liquid catalysts accompanied by metal salts such as strontium chloride to induce the formation of acetonides from D-fructose . This process is advantageous as it provides satisfactory yields without isomerization to more stable cyclic ketals .
Analyse Des Réactions Chimiques
D-Fructose-2,5-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetone, and metal salts . For example, in the presence of concentrated sulfuric acid, D-fructose can form isomeric acetonides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
D-Fructose-2,5-13C2 is extensively used in scientific research, particularly in the study of metabolic pathways. By introducing a 13C isotope label into the molecule, researchers can follow its transformation in metabolic pathways such as fructose metabolism and glycolytic pathways . This compound is also used in nuclear magnetic resonance (NMR) spectroscopy to probe molecular structures and dynamics. Additionally, it finds applications in metabolic flux analysis, where it helps scrutinize carbon flow within metabolic pathways.
Mécanisme D'action
The mechanism of action of D-Fructose-2,5-13C2 involves its incorporation into metabolic pathways where the 13C labels can be tracked. This allows researchers to study the transformation and flow of carbon atoms within these pathways . The molecular targets and pathways involved include fructose metabolism and glycolytic pathways .
Comparaison Avec Des Composés Similaires
D-Fructose-2,5-13C2 is unique due to its dual 13C isotope labeling, which allows for detailed tracking of metabolic transformations. Similar compounds include other isotope-labeled fructose molecules such as D-Fructose-1-13C and D-Fructose-6-13C. These compounds also find applications in metabolic research but differ in the specific carbon atoms that are labeled, which can influence the pathways and transformations that can be studied.
Propriétés
Numéro CAS |
141258-84-6 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
182.141 |
Nom IUPAC |
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1 |
Clé InChI |
BJHIKXHVCXFQLS-XRBZVELWSA-N |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Synonymes |
Advantose FS 95-2,5-13C2; D-(-)-Fructose-2,5-13C2; D-(-)-Levulose-2,5-13C2; D-Arabino-2-hexulose-2,5-13C2; Fructose-2,5-13C2; Fruit Sugar-2,5-13C2; Fujifructo L 95-2,5-13C2; Furucton-2,5-13C2; Hi-Fructo 970-2,5-13C2; Krystar-2,5-13C2; Krystar 300-2,5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)

![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
